{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Overview
Description
“{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1310421-82-9 . It has a molecular weight of 223.7 . The IUPAC name for this compound is (2-fluoro-6,7-dihydro-4H-thieno [3,2-c]pyran-4-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FNOS.ClH/c9-8-3-5-6 (4-10)11-2-1-7 (5)12-8;/h3,6H,1-2,4,10H2;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Enhanced Conductivity and Performance in Organic Electronic Devices
The compound has been explored in the context of organic electronic devices. A study demonstrated that doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with various amino derivatives, including dopamine hydrochloride, significantly enhanced its work function and conductivity. This doping led to a notable improvement in the performance of organic solar cells, highlighting the potential of such compounds in enhancing electronic device efficiency (Zeng et al., 2020).
Fluorescence Properties in Chemical Synthesis
In chemical synthesis, the thieno[3,2-c]pyran derivatives exhibit unique fluorescent properties. For instance, a series of thieno[3,2-c]pyrans were synthesized, showing substituent-dependent fluorescence. These compounds demonstrated high fluorescence quantum yields with large Stokes shifts, indicating their potential utility in applications requiring fluorescence, such as biological imaging or chemical sensors (Sahu et al., 2014).
Antibacterial and Antifungal Properties
Some derivatives of thieno[3,2-c]pyran have been synthesized and evaluated for antibacterial and antifungal activities. These compounds, including variations of pyrane glycosides, showed significant activity against various bacterial and fungal strains. This suggests the potential of thieno[3,2-c]pyran derivatives in pharmaceutical applications, particularly in developing new antibacterial and antifungal agents (Nivas et al., 2020).
Application in Photovoltaic Devices
The compound's derivatives have also found application in photovoltaic devices. Research into thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, which include thieno[3,2-c]pyran derivatives, demonstrated their effectiveness in photovoltaic devices. These copolymers exhibited broad optical absorption bands and showed potential as effective materials in solar cell applications (Zhou et al., 2010).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHVTMZOBCPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC(=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.